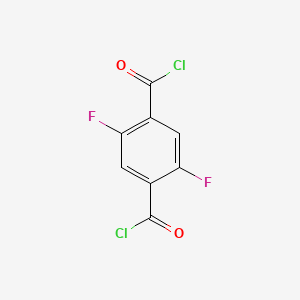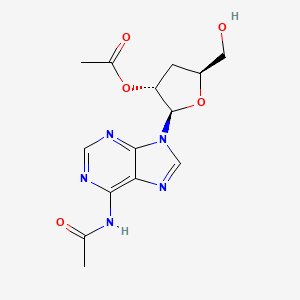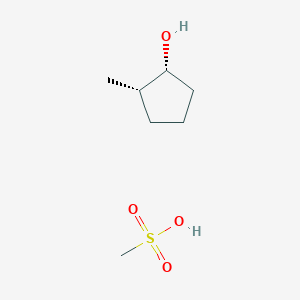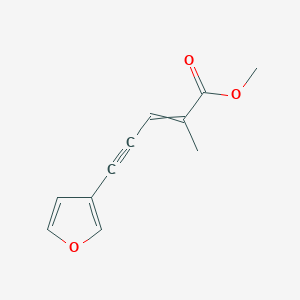
2,5-Difluorobenzene-1,4-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluorobenzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C8H2Cl2F2O2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two carboxyl groups are converted to carbonyl dichloride groups. This compound is used in various chemical synthesis processes due to its reactive nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzene-1,4-dicarbonyl dichloride can be synthesized through the chlorination of 2,5-difluoroterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process is carried out under reflux conditions, where the 2,5-difluoroterephthalic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added gradually. The reaction mixture is then heated to reflux, allowing the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluorobenzene-1,4-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl dichloride groups are highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5-difluoroterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Condensation Reactions: These reactions are often catalyzed by bases such as pyridine or triethylamine.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2,5-difluorobenzene-1,4-diamide or 2,5-difluorobenzene-1,4-diesters.
Hydrolysis: 2,5-Difluoroterephthalic acid.
Condensation Reactions: Amides and esters of this compound.
Applications De Recherche Scientifique
2,5-Difluorobenzene-1,4-dicarbonyl dichloride is utilized in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Organic Synthesis:
Mécanisme D'action
The reactivity of 2,5-difluorobenzene-1,4-dicarbonyl dichloride is primarily due to the presence of the carbonyl dichloride groups. These groups are highly electrophilic, making them susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new bond. This reactivity is exploited in various synthetic transformations to introduce functional groups into aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromobenzene-1,4-dicarbonyl dichloride: Similar in structure but with bromine atoms instead of fluorine.
2,5-Dichlorobenzene-1,4-dicarbonyl dichloride: Contains chlorine atoms instead of fluorine.
2,5-Difluoroterephthalic acid: The precursor to 2,5-difluorobenzene-1,4-dicarbonyl dichloride.
Uniqueness
This compound is unique due to the presence of both fluorine and carbonyl dichloride groups. The fluorine atoms impart distinct electronic properties, enhancing the compound’s reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated aromatic compounds and high-performance materials.
Propriétés
Numéro CAS |
167647-92-9 |
|---|---|
Formule moléculaire |
C8H2Cl2F2O2 |
Poids moléculaire |
239.00 g/mol |
Nom IUPAC |
2,5-difluorobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H2Cl2F2O2/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2H |
Clé InChI |
AOIZGRLCMDWSGR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)C(=O)Cl)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)


![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)

![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)

![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)

![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
